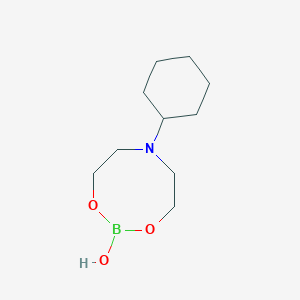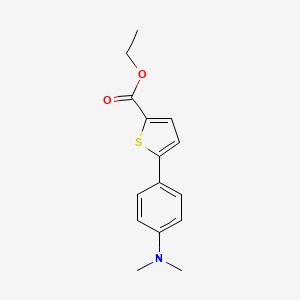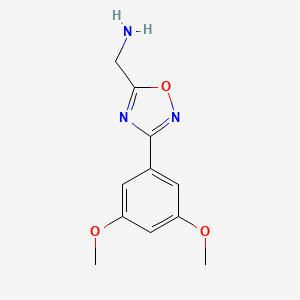
4-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a dioxidotetrahydrothiophene moiety, a urea linkage, and an isopentyl-substituted benzamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxidotetrahydrothiophene moiety: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Urea linkage formation: The dioxidotetrahydrothiophene intermediate is then reacted with an isocyanate derivative to form the urea linkage.
Benzamide formation: The final step involves the reaction of the urea intermediate with an isopentyl-substituted benzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophene moiety or to modify the urea linkage.
Substitution: The benzamide group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene moiety.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted benzamide derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 4-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophene moiety may interact with enzymes or receptors, modulating their activity. The urea linkage and benzamide group can also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a dioxidotetrahydrothiophene moiety, used as a potassium channel activator.
3-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-(4-fluorophenyl)propanamide: A related compound with similar structural features.
Uniqueness
4-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopentyl-substituted benzamide group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Propriétés
Numéro CAS |
1144489-46-2 |
|---|---|
Formule moléculaire |
C17H25N3O4S |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C17H25N3O4S/c1-12(2)7-9-18-16(21)13-3-5-14(6-4-13)19-17(22)20-15-8-10-25(23,24)11-15/h3-6,12,15H,7-11H2,1-2H3,(H,18,21)(H2,19,20,22) |
Clé InChI |
SIOJHEMYBBPTDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)




![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
![1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14133598.png)

![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)
![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)
![2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B14133617.png)
![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)

![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)
